17a-Hydroxypregnenolone-d3

Mass Spectrometry Isotope Dilution Endocrinology

Select 17a-Hydroxypregnenolone-d3 (CAS No. 105078-92-0) for your validated LC-MS/MS and GC-MS assays. This critical internal standard features a non-negotiable 21,21,21-d3 substitution, resulting in a +3 Da mass shift essential for matching chromatographic retention times and ionization efficiency with the target analyte. Generic substitution with non-deuterated or differently labeled analogs is impossible without invalidating method accuracy for 17a-hydroxypregnenolone quantification in congenital adrenal hyperplasia screening, serum steroid panels, or enzyme deficiency diagnostics. Ensure assay integrity by procuring this specific, high-purity stable isotope label for demanding clinical and pharmaceutical research applications.

Molecular Formula C21H32O3
Molecular Weight 335.5 g/mol
CAS No. 105078-92-0
Cat. No. B563005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17a-Hydroxypregnenolone-d3
CAS105078-92-0
Synonyms(3β)-3,17-dihydroxypregn-5-en-20-one;  17α-Hydroxypregnenolone-21,21,21-d3;  β,17-Dihydroxy-5-pregnen-20-one;  5-Pregnen-3β,17α-diol-20-one;  NSC 63853; 
Molecular FormulaC21H32O3
Molecular Weight335.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3
InChIKeyJERGUCIJOXJXHF-DBAXYKBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17a-Hydroxypregnenolone-d3 (CAS 105078-92-0) as a Gold-Standard Deuterated Internal Standard for LC-MS/MS Quantification


17a-Hydroxypregnenolone-d3 (CAS 105078-92-0) is a stable isotope-labeled analogue of the endogenous steroid 17a-hydroxypregnenolone (17OHPreg) . It is a pregnane steroid prohormone and a key intermediate in the biosynthesis of dehydroepiandrosterone (DHEA) . As a deuterated compound, it is chemically identical to the analyte, with the critical substitution of three hydrogen atoms for deuterium at the C-21 position (21,21,21-d3), resulting in a mass shift of +3 Da [1]. This mass difference is the foundational property that enables its primary function as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays, particularly LC-MS/MS, for the accurate and precise quantification of 17a-hydroxypregnenolone in complex biological matrices [2][3].

Why Generic Substitution Fails: The Critical Impact of Deuterium Placement on 17a-Hydroxypregnenolone-d3 Performance


Generic substitution with a different stable isotope-labeled analog or an unlabeled standard is not possible for 17a-hydroxypregnenolone due to the specific and non-negotiable requirement for a deuterium label at the C-21 position. The assay performance is strictly dependent on this precise mass shift [1]. Alternatives labeled with 13C or deuterium at different positions, or with different numbers of labels, would exhibit altered chromatographic retention times and distinct mass spectrometric fragmentation patterns . This divergence from the validated method parameters leads to a breakdown in the co-elution and ionization equivalence fundamental to isotope dilution, thereby introducing significant quantitative error and invalidating the method's accuracy, precision, and lower limit of quantification (LLOQ) [2][3]. The specific 21,21,21-d3 labeling ensures that the internal standard behaves identically to the target analyte, 17a-hydroxypregnenolone, throughout the entire sample preparation and analysis workflow, a property that cannot be assumed for any other compound [4].

Quantitative Evidence for 17a-Hydroxypregnenolone-d3 (CAS 105078-92-0): Head-to-Head Comparisons for Scientific Selection


Quantitative Mass Spectrometric Resolution of 17a-Hydroxypregnenolone-d3 vs. Unlabeled Analyte

17a-Hydroxypregnenolone-d3 provides a definitive mass spectrometric separation from the unlabeled 17a-hydroxypregnenolone analyte. The deuterium label at the C-21 position (21,21,21-d3) results in a +3 Da mass shift for the molecular ion [1]. In a validated GC-MS method, this enabled selective ion monitoring (SIM) of m/z 467.0 for the unlabeled analyte and m/z 471.0 for the deuterated internal standard [2]. This distinct mass difference is the cornerstone of accurate quantification, eliminating signal overlap and interference.

Mass Spectrometry Isotope Dilution Endocrinology

Validated Assay Performance: Limits of Quantification Achieved with 17a-Hydroxypregnenolone-d3 as Internal Standard

In a validated LC-MS/MS method for the simultaneous quantification of seven steroids in human serum, individual stable isotope-labeled analogues, including a deuterated 17a-hydroxypregnenolone, were used as internal standards [1]. This approach enabled a lower limit of quantification (LLOQ) in the range of 0.03-0.34 nM (0.01-0.10 ng/mL) depending on the analyte [2]. In another validated method for dried blood spots, using [21,21,21-2H3]-17OHPreg as an internal standard, the limit of quantitation was 1.0 ng/mL [3]. These quantitative benchmarks are directly attributable to the use of the specific deuterated analog as an internal standard, ensuring assay precision and accuracy.

Analytical Chemistry Method Validation LC-MS/MS Clinical Chemistry

Demonstrated Isotopic Stability of 17a-Hydroxypregnenolone-d3 Throughout Sample Workflow

The stability of the deuterium label in 17a-Hydroxypregnenolone-d3 is critical for its function as an internal standard. A study specifically assessed the isotopic composition of the synthesized internal standard before and after the entire plasma work-up procedure for a GC-MS method [1]. The isotopic distributions were found to be 'practically identical' before and after work-up, confirming that the deuterium label is not lost through hydrogen-deuterium exchange during sample preparation [2]. This empirical data ensures the internal standard's performance remains consistent, preventing quantitative drift.

Stable Isotope Chemistry Method Validation GC-MS

Quantitative Purity and Isotopic Enrichment Specifications for Reproducible Quantification

Commercial specifications for 17a-Hydroxypregnenolone-d3 provide critical quality metrics that directly impact quantitative accuracy. One vendor reports a purity of ≥98% . Another vendor specifies a purity of 99.0% and provides an isotopic enrichment of 97 atom % D . These specifications are essential for ensuring that the internal standard contributes minimally to background signal (via unlabeled impurity) and that the mass spectrometric response is predominantly from the labeled species, thereby reducing bias in isotope dilution calculations.

Quality Control Reference Standards Procurement

Optimal Application Scenarios for 17a-Hydroxypregnenolone-d3 (CAS 105078-92-0) in Clinical and Research Assays


LC-MS/MS Quantification of 17a-Hydroxypregnenolone in Dried Blood Spots for Newborn Screening

The validated LC-MS/MS method using [21,21,21-2H3]-17OHPreg (17a-Hydroxypregnenolone-d3) as an internal standard enables the accurate, interference-free quantification of 17OHPreg in dried blood spots from newborns [1]. This application is critical for investigating the potential of 17OHPreg as a marker in congenital adrenal hyperplasia (CAH) screening, where it was previously considered a major source of false-positive results in immunoassays [2]. The method's LLOQ of 1.0 ng/mL is adequate for measuring endogenous levels in low birth weight infants [3].

High-Throughput Serum Steroid Profiling for Clinical Diagnostics and Research

This deuterated internal standard is essential for inclusion in validated LC-MS/MS panels designed for the simultaneous quantification of multiple steroid hormones in human serum [4]. The method described by Keski-Rahkonen et al. (2011), which uses individual stable isotope-labeled analogues for each analyte, achieved a fast 7.0-minute run time and high sensitivity (LLOQ in the nM range), making it suitable for profiling patients with endocrine disorders like endometriosis or for large-scale epidemiological studies requiring precise and accurate steroid measurement [5].

Development and Validation of Clinical ID/GC-MS Assays for Inborn Errors of Metabolism

The first clinically applicable assay for plasma 17a-hydroxypregnenolone, a leading marker for 3β-hydroxysteroid dehydrogenase deficiency, was developed using isotope dilution GC-MS with a deuterium-labeled analog as the internal standard [6]. The demonstrated isotopic stability of 17a-Hydroxypregnenolone-d3 through the sample preparation workflow (solid-phase extraction and derivatization) ensures its reliability for routine clinical use in diagnosing this adrenal enzyme defect in both adults and children [7].

Pharmacokinetic and Metabolic Studies in Drug Development

As a stable isotope-labeled compound, 17a-Hydroxypregnenolone-d3 can serve as a tracer for quantitative analysis during drug development . Its use as an internal standard in LC-MS or GC-MS assays allows for the precise measurement of 17a-hydroxypregnenolone, a key intermediate in steroidogenesis, in biological samples from in vitro and in vivo studies. This is crucial for understanding drug effects on steroid metabolism pathways and for assessing pharmacokinetic/pharmacodynamic (PK/PD) relationships .

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